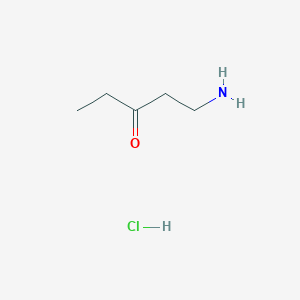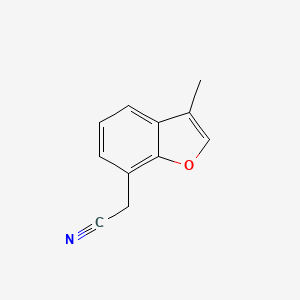
tert-butyl N-(2-ethylpiperidin-3-yl)carbamate, Mixture of diastereomers
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-(2-ethylpiperidin-3-yl)carbamate, also known as TBEP, is a compound that is used in a variety of scientific research applications, such as drug synthesis and chromatographic analysis. TBEP is a mixture of two diastereomers, R and S, which have different chemical and physical properties. This article will provide an overview of TBEP, including its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.
科学研究应用
Tert-butyl N-(2-ethylpiperidin-3-yl)carbamate, Mixture of diastereomers is used in a variety of scientific research applications, including drug synthesis, chromatographic analysis, and biological assays. It is also used as a reagent in organic synthesis. In drug synthesis, this compound is used as a chiral auxiliary, which can be used to control the stereochemistry of the final product. In chromatographic analysis, this compound is used as a stationary phase for separating enantiomers. In biological assays, this compound is used to synthesize chiral compounds that can be used as substrates or inhibitors in enzyme-catalyzed reactions.
作用机制
Tert-butyl N-(2-ethylpiperidin-3-yl)carbamate, Mixture of diastereomers is a chiral auxiliary, which means that it can be used to control the stereochemistry of the final product in a reaction. It acts as a catalyst, allowing the reaction of two molecules to proceed in a stereoselective manner. The reaction is stereoselective because the this compound molecule binds to one of the reactants and directs the reaction towards the formation of a specific stereoisomer.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is used in scientific research applications, such as drug synthesis and chromatographic analysis, and does not come into contact with living organisms.
实验室实验的优点和局限性
The main advantage of using tert-butyl N-(2-ethylpiperidin-3-yl)carbamate, Mixture of diastereomers in lab experiments is that it is a chiral auxiliary, which can be used to control the stereochemistry of the final product. This allows researchers to synthesize compounds with specific stereoisomers. The main limitation of using this compound is that it is expensive and difficult to obtain. It is also not widely available, which can limit its use in some lab experiments.
未来方向
There are several possible future directions for tert-butyl N-(2-ethylpiperidin-3-yl)carbamate, Mixture of diastereomers. One possible direction is to develop a more efficient synthesis method for this compound. Another possible direction is to use this compound in new scientific research applications, such as drug synthesis or chromatographic analysis. Additionally, this compound could be used to synthesize chiral compounds for use in biological assays, such as enzyme-catalyzed reactions. Finally, this compound could be used to develop new chiral catalysts for use in organic synthesis.
合成方法
Tert-butyl N-(2-ethylpiperidin-3-yl)carbamate, Mixture of diastereomers is synthesized from tert-butyl bromide and 2-ethylpiperidine-3-carboxylic acid in a two-step reaction. The first step involves reaction of the tert-butyl bromide with the 2-ethylpiperidine-3-carboxylic acid in the presence of a base to form the tert-butyl ester of the acid. The second step involves reaction of the ester with a base to form this compound. The reaction is carried out in a solvent, such as dimethylsulfoxide (DMSO), at a temperature of approximately 60-70°C.
属性
IUPAC Name |
tert-butyl N-(2-ethylpiperidin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-9-10(7-6-8-13-9)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEJESOEBXKMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCCN1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid](/img/structure/B6618359.png)











![N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B6618456.png)